molecular formula C5H10N4O5S B1376971 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate CAS No. 908808-35-5

5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate

Cat. No. B1376971
CAS RN: 908808-35-5
M. Wt: 238.22 g/mol
InChI Key: MPMRPAATQMUCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide .


Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . The structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves stirring the mixture at room temperature for 1 hour, then heating under reflux for 4-6 hours .


Molecular Structure Analysis

The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carboxamide is C5H8N4O . The average mass is 140.143 Da and the monoisotopic mass is 140.069809 Da .


Chemical Reactions Analysis

5-Amino-1-methyl-1H-pyrazole-4-carboxamide reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 355.1±22.0 °C at 760 mmHg, and a flash point of 168.6±22.3 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical compound has been employed in the synthesis of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones, through heterocyclization reactions. This synthesis utilizes Brønsted-acidic ionic liquids as catalysts under solvent-free conditions, showcasing an efficient method for generating polyfunctionalized heterocycles with potential pharmacological interest (Tavakoli-Hoseini et al., 2011).

Antitumor and Antiviral Activities

Several studies have synthesized derivatives of this compound to explore their cytotoxic and antiviral activities. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, with some showing significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Another study focused on the synthesis, structural elucidation, and evaluation of antitumor activities of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which demonstrated promising in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).

Sensor Development

The compound has also been utilized in sensor development, specifically in the creation of a highly selective ionophore for Cr3+ ions. A Cr3+ ion-selective electrode based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide demonstrated excellent selectivity and response time, offering potential applications in environmental monitoring and analysis (Zamani et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is advised to avoid contact with skin and eyes, and not to breathe dust .

Biochemical Analysis

Biochemical Properties

5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The compound binds to these enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, this compound has been shown to interact with adenosine deaminase, an enzyme involved in purine metabolism .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including lung cancer cells (NCI-H520), gastric cancer cells (SNU-16 and KATO III), and breast cancer cells (MCF-7) . This compound influences cell signaling pathways by inhibiting FGFRs, leading to reduced cell growth and increased apoptosis. Furthermore, it affects gene expression and cellular metabolism by altering the activity of key enzymes and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to target enzymes. It forms irreversible bonds with FGFRs, leading to sustained inhibition of their activity . This binding disrupts the normal signaling pathways mediated by these receptors, resulting in altered cellular responses. The compound also inhibits adenosine deaminase, affecting purine metabolism and further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, affecting purine metabolism . The compound’s inhibition of FGFRs also impacts metabolic flux and metabolite levels, leading to altered cellular metabolism . These interactions underscore the compound’s potential in modulating metabolic pathways for therapeutic purposes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting enzyme activity and modulating cellular processes.

properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMRPAATQMUCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Reactant of Route 2
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Reactant of Route 3
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Reactant of Route 4
Reactant of Route 4
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Reactant of Route 5
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Reactant of Route 6
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.